molecular formula C8H14S2 B14460294 6,9-Dithiaspiro[3.6]decane CAS No. 69212-22-2

6,9-Dithiaspiro[3.6]decane

Cat. No.: B14460294
CAS No.: 69212-22-2
M. Wt: 174.3 g/mol
InChI Key: TYZLETNXAFMTOM-UHFFFAOYSA-N
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Description

6,9-Dithiaspiro[3.6]decane is a sophisticated spirocyclic compound featuring a central spirocarbon atom orthogonally linking two rings containing sulfur heteroatoms . This fundamental spirane framework, when composed of small- to medium-sized rings, confers significant molecular rigidity . This stiffness makes this compound an invaluable building block in medicinal chemistry, providing a three-dimensionally precise scaffold for the spatial disposition of pharmacophoric groups . The incorporation of annular sulfur atoms, as part of the 1,3-dithiolane scaffold, has been rehabilitated in modern drug design due to its favorable properties and presence in diverse therapeutic agents . Research indicates that such rigid, sulfur-containing spirocyclic systems are explored as key synthons for developing bioactive compounds, including sigma receptor modulators demonstrated to have selective toxicity against metastatic malignant melanoma cell lines . Furthermore, the spirocyclic structure provides a stable framework for metal coordination chemistry and materials science applications. Researchers value this compound for its potential in creating novel molecules with targeted biological activity and specific physico-chemical properties . Handle with appropriate safety precautions in a controlled laboratory setting. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69212-22-2

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

6,9-dithiaspiro[3.6]decane

InChI

InChI=1S/C8H14S2/c1-2-8(3-1)6-9-4-5-10-7-8/h1-7H2

InChI Key

TYZLETNXAFMTOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CSCCSC2

Origin of Product

United States

Mechanistic Elucidation and Reaction Dynamics of 6,9 Dithiaspiro 3.6 Decane Transformations

Detailed Investigation of Reaction Pathways

A critical aspect of understanding the formation of 6,9-dithiaspiro[3.6]decane would involve the study of its cycloaddition reactions. Such an analysis would differentiate between a concerted mechanism, where all bond-forming events occur in a single transition state, and a stepwise mechanism, which involves the formation of one or more reactive intermediates. This distinction is fundamental to predicting reaction outcomes and stereochemistry.

Hypothetical Data Table for Concerted vs. Stepwise Analysis:

Computational Method Solvent Activation Energy (Concerted) (kcal/mol) Activation Energy (Stepwise) (kcal/mol) Intermediate Stability (kcal/mol)
DFT (B3LYP/6-31G*) Toluene Data not available Data not available Data not available

Should the reactions involving this compound proceed through a stepwise mechanism, the identification and characterization of any transient intermediates would be paramount. Techniques such as spectroscopy (NMR, IR, UV-Vis) at low temperatures or computational modeling would be employed to elucidate the structure and stability of these species.

Kinetics and Thermodynamics of this compound Reactions

Kinetic studies are essential for quantifying the speed at which transformations of this compound occur. This would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and rate constants.

Hypothetical Reaction Rate Data Table:

Reaction Temperature (°C) Rate Constant (k) (s⁻¹) Rate Law
Isomerization 25 Data not available Data not available

The energetic landscape of reactions involving this compound would be mapped out through thermodynamic studies. This includes the experimental determination (e.g., via calorimetry) or computational calculation of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for key reaction steps. This information would reveal the spontaneity and equilibrium position of these transformations.

Hypothetical Thermodynamic Data Table:

Transformation ΔH (kcal/mol) ΔS (cal/mol·K) ΔG (kcal/mol)
Formation from precursors Data not available Data not available Data not available

Influence of Catalysis on Reaction Outcomes

Investigations into the effect of catalysts on the reactions of this compound would be crucial for developing efficient and selective synthetic methods. This would involve screening various types of catalysts (e.g., acid, base, transition metal) and evaluating their impact on reaction rates, yields, and selectivity (e.g., chemo-, regio-, and stereoselectivity).

Metal-Catalyzed Reactions Involving Dithiaspiro Systems

While specific metal-catalyzed transformations of this compound are not documented, the reactivity of dithiaspiro systems can be inferred from general principles of transition-metal catalysis involving thioethers and strained ring systems. The sulfur atoms in the dithiaspiro framework can act as coordinating ligands to a metal center, influencing the catalytic cycle. Potential transformations could include ring-expansion, ring-opening, or C-H functionalization. rsc.orgnih.gov

For instance, transition-metal-catalyzed ring expansion of strained rings is a known synthetic strategy. rsc.org A plausible metal-catalyzed reaction for a dithiaspiro system could involve the coordination of a metal catalyst, such as palladium or rhodium, to one of the sulfur atoms, followed by oxidative addition into a C-S bond. This could lead to a ring-opened intermediate that could then undergo further transformations.

Another potential reaction pathway is migratory cyclization, which has been observed in the palladium-catalyzed synthesis of various benzoheterocycles. nih.gov While this is an intramolecular process, it highlights the ability of palladium to catalyze complex cyclization cascades involving heteroatoms. In the context of dithiaspiro systems, a metal catalyst could potentially mediate intermolecular reactions or rearrangements.

The choice of metal and ligands would be crucial in directing the outcome of such reactions. For example, cobalt has been shown to be an effective catalyst in the diastereoselective cross-coupling of 1-bromo glycosides with Grignard reagents, indicating its utility in stereoselective synthesis. nih.gov

Table 1: Plausible Metal-Catalyzed Transformations of Dithiaspiro Analogs

Transformation Metal Catalyst (Example) Mechanistic Feature Potential Outcome
Ring-Expansion Rhodium(I) complex C-S bond cleavage and insertion Formation of a larger heterocyclic system
Cross-Coupling Palladium(0) complex C-H activation Functionalization of the spirocyclic backbone
Isomerization Gold(I) complex Coordination to sulfur and skeletal rearrangement Conversion to a thermodynamically more stable isomer

Organocatalytic and Biocatalytic Approaches in Spiro Synthesis

Organocatalysis and biocatalysis represent powerful strategies for the asymmetric synthesis of complex molecules, including spirocycles. mdpi.comoaepublish.comnih.gov These methods offer mild reaction conditions and high stereocontrol, which would be advantageous for the transformation of dithiaspiro systems.

Organocatalytic Approaches:

The enantioselective synthesis of sulfur-containing spirocyclic compounds has been achieved through organocatalytic methods. cuni.cz For example, asymmetric sulfa-Michael/aldol cascade reactions have been developed for the synthesis of spiro[indoline-2,3'-thiophen]-3-ones. rsc.org This type of cascade reaction, often catalyzed by cinchona-derived squaramides, demonstrates the potential to construct multiple stereocenters with high diastereoselectivity and enantioselectivity. rsc.org

A plausible organocatalytic transformation of a pre-functionalized this compound could involve the activation of a substrate by a chiral organocatalyst, followed by a stereoselective reaction at a position alpha to one of the sulfur atoms. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, could activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol. researchgate.net

Table 2: Examples of Organocatalytic Synthesis of Sulfur-Containing Spirocycles

Reaction Type Organocatalyst Key Intermediate Stereochemical Outcome Reference
Sulfa-Michael/Aldol Cascade Cinchona-derived squaramide Enolate/Thiolate High dr and ee rsc.org
Michael Addition Quinine-based thiourea Activated enone High ee metu.edu.tr
[3+2] Cycloaddition Bifunctional amine-thiourea Zwitterionic intermediate High dr and ee researchgate.net

Biocatalytic Approaches:

Biocatalysis offers a green and highly selective alternative for chemical transformations. mdpi.com While specific biocatalytic reactions involving this compound are unknown, general biocatalytic strategies for sulfur-containing compounds and spirocycles can be considered.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. nih.govresearchgate.net For dithiaspiro systems, a racemic mixture could potentially be resolved using enzymes like lipases or proteases that selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For instance, lipases have been used for the enantioselective kinetic resolution of 1,4-dihydropyridine (B1200194) derivatives containing a sulfanyl (B85325) group. osi.lv

Another relevant biocatalytic process is biodesulfurization, where microorganisms can specifically remove sulfur from heterocyclic compounds. mdpi.com While typically applied to aromatic sulfur compounds like dibenzothiophene, the enzymatic machinery involved could potentially be engineered or adapted to act on dithiaspiroalkanes.

Furthermore, biocatalytic oxidation of sulfides to chiral sulfoxides is a well-established process. nih.gov Enzymes such as monooxygenases can catalyze the enantioselective oxidation of one of the sulfur atoms in the this compound framework, leading to a chiral sulfoxide. Complete oxidation to the sulfone is also possible with certain microorganisms. orientjchem.org

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving spirocyclic systems is of paramount importance, as the three-dimensional arrangement of atoms dictates the molecule's properties.

Diastereoselectivity and Enantioselectivity in Spiro Transformations

Achieving high diastereoselectivity and enantioselectivity in transformations of spirocyclic compounds is a significant challenge in organic synthesis.

Diastereoselectivity:

In reactions that create new stereocenters on the dithiaspiro framework, the existing stereochemistry of the spirocycle can direct the approach of reagents, leading to diastereoselective outcomes. For example, in the alkylation of chiral seven-membered-ring enolates, high diastereoselectivity is observed due to torsional and steric interactions that differentiate the two faces of the enolate. researchgate.net Similar effects would be expected in reactions of derivatives of this compound. The synthesis of spirocyclopropyl oxindoles using rare-earth metal catalysts has been shown to proceed with high diastereoselectivity, which was attributed to the coordinating capabilities of the metal. acs.orgresearcher.life

Enantioselectivity:

The enantioselective synthesis and transformation of dithiaspiro systems would likely rely on the use of chiral catalysts, either metal-based, organocatalytic, or enzymatic. As discussed in section 3.3.2, organocatalytic cascade reactions are particularly powerful for the enantioselective synthesis of sulfur-containing spirocycles, often achieving excellent enantiomeric excesses (ee). rsc.orgrsc.org Similarly, biocatalytic kinetic resolution could be employed to separate enantiomers of this compound or its derivatives. nih.gov

The combination of organocatalysis and transition-metal catalysis has also emerged as a powerful strategy for the enantioselective synthesis of spiro heterocyclic compounds. nih.govscispace.com This synergistic approach can enable the construction of chiral quaternary centers with high optical purity.

Table 3: Illustrative Stereochemical Outcomes in the Synthesis of Analogous Spirocycles

Reaction Catalyst/Method Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Asymmetric Sulfa-Michael/Aldol Cascade Cinchona-derived squaramide >20:1 up to 99% rsc.org
Nickel-Catalyzed Cascade Cyclization Nickel/Chiral Ligand High High researchgate.net
Asymmetric Synthesis of Tetrahydrothiophenes Bifunctional Organocatalyst 96:4 up to 70% metu.edu.tr
Multicomponent Spirocyclopropyl Oxindole Synthesis Sc(OTf)3 up to 94:6:0:0 N/A (diastereoselective) acs.orgresearcher.life

Theoretical and Computational Chemistry Studies of 6,9 Dithiaspiro 3.6 Decane

Electronic Structure and Bonding Analysis

The electronic structure of 6,9-dithiaspiro[3.6]decane is governed by the interplay of its strained cyclobutane (B1203170) ring, the more flexible dithia-cycloheptane ring, and the stereoelectronic effects introduced by the sulfur atoms.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the molecular geometry and electronic properties of molecules. Although specific calculations for this compound are not readily found, we can predict its structural parameters based on calculations for similar structures, such as 1,3-dithiane (B146892) and cyclobutane.

DFT calculations, often using a basis set like 6-311G(d,p), provide optimized geometries that are generally in good agreement with experimental data where available. For this compound, one would expect C-S bond lengths to be in the typical range for thioethers, and C-C bond lengths to reflect the strain of the cyclobutane ring and the geometry of the seven-membered ring.

Table 1: Predicted Molecular Geometry Parameters for this compound based on Analogous Systems

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Lengths (Å)
C (spiro)S~1.81
SC~1.81
C (cyclobutane)C (cyclobutane)~1.55
C (cycloheptane)C (cycloheptane)~1.54
Bond Angles (°)
C (spiro)SC~100-105
SC (spiro)S~112-116
CC (spiro)C~88 (internal to cyclobutane)
SC (spiro)C~110-114

Note: These values are estimations based on typical bond lengths and angles found in related molecules like 1,3-dithianes and cyclobutane, and are subject to variation in the actual molecule due to ring strain and other factors.

The presence of sulfur atoms with their lone pairs of electrons introduces significant stereoelectronic effects that influence the molecule's conformation and reactivity. In dithia systems like the seven-membered ring of this compound, hyperconjugative interactions are crucial. These are stabilizing interactions that involve the delocalization of electrons from a filled orbital (a donor) to an adjacent empty anti-bonding orbital (an acceptor).

Key interactions in the dithia-cycloheptane portion of the molecule would include:

n(S) → σ(C-C)*: Delocalization of a sulfur lone pair into the anti-bonding orbital of an adjacent carbon-carbon bond.

n(S) → σ(C-H)*: Interaction of a sulfur lone pair with the anti-bonding orbital of a C-H bond.

σ(C-H) → σ(C-S)*: Delocalization from a C-H bonding orbital into an adjacent C-S anti-bonding orbital.

These interactions are highly dependent on the dihedral angle between the participating orbitals. For instance, an anti-periplanar arrangement (180° dihedral angle) allows for maximal overlap and the strongest stabilization. In dithianes, these effects can lead to the elongation of certain bonds and influence the relative stability of different conformations. acs.orgnih.govwikipedia.orgresearchgate.net The distortion of the ring by the longer C-S bonds can enhance the overlap between certain orbitals, making these stereoelectronic effects particularly significant. acs.orgnih.gov

Conformational Analysis and Dynamics

The conformational landscape of this compound is complex, arising from the combination of the puckered cyclobutane ring and the flexible seven-membered dithia-cycloheptane ring.

The spiro[3.6]decane framework is characterized by the fusion of a cyclobutane and a cycloheptane (B1346806) ring at a single carbon atom.

Cyclobutane Ring: The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of its angular strain. nih.gov This puckering is a dynamic process.

Dithia-cycloheptane Ring: The seven-membered dithia-cycloheptane ring is significantly more flexible. Like cycloheptane, it is expected to have a conformational energy landscape with multiple local minima, likely corresponding to twisted-chair and twisted-boat conformations. The presence of the two sulfur atoms will influence the barriers between these conformations and may favor certain geometries to minimize steric interactions and optimize stereoelectronic effects.

Computational studies on cycloheptane have shown a complex potential energy surface with several conformers close in energy. biomedres.us The dithia-substituted analog in this compound would have its own set of preferred conformations, influenced by the C-S bond lengths and C-S-C bond angles.

The dynamic behavior of this compound would involve motions within both rings.

Cyclobutane Ring Puckering: The cyclobutane ring undergoes a rapid inversion of its puckered conformation. Computational studies on cyclobutane itself have determined the barrier for this inversion. nih.gov

Cycloheptane Ring Dynamics: The seven-membered ring undergoes conformational changes through processes of ring inversion and pseudorotation. wikipedia.org Ring inversion would involve passing through higher-energy transition states to convert between chair and boat families of conformations. Pseudorotation is a lower-energy process that allows for the interconversion of different twisted-chair and twisted-boat forms without passing through a planar intermediate. The energy barrier for ring inversion in cyclohexane (B81311) is a well-studied example, and while the barrier for a seven-membered ring is different, the principle is the same. nih.govwikipedia.orgvu.nl

The spiro linkage would create a coupling between the dynamics of the two rings, although detailed computational studies would be needed to fully elucidate the nature of this coupling.

Stereochemistry, Chiral Resolution, and Absolute Configuration of 6,9 Dithiaspiro 3.6 Decane

Enantioselective Synthesis and Derivatization

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For a molecule like 6,9-Dithiaspiro[3.6]decane, this would likely involve strategies that control the formation of the spirocyclic core in a stereodefined manner.

Asymmetric Catalysis in Spiro[3.6]decane Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of complex molecules. rsc.org For the synthesis of a spiro[3.6]decane skeleton, a potential strategy could involve a metal-catalyzed asymmetric cycloaddition reaction. For instance, a rhodium(I)-catalyzed dimerization of specific ene-vinylidenecyclopropanes has been shown to construct spiro scielo.org.mxnih.govdecane skeletons, although achieving high enantioselectivity in such reactions can be challenging. nih.gov Similar strategies, employing a chiral catalyst to induce stereoselectivity, could theoretically be adapted for the synthesis of the spiro[3.6]decane core of the target molecule. The choice of metal and chiral ligand would be crucial in directing the stereochemical outcome.

Chiral Auxiliary and Chiral Reagent Strategies

Another established approach to control stereochemistry is the use of chiral auxiliaries or chiral reagents.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor of either the cyclobutane (B1203170) or the dithiepane ring. This would create a diastereomeric intermediate, allowing for stereoselective formation of the spirocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Sulfur-containing chiral auxiliaries, derived from amino acids, have proven effective in various asymmetric syntheses. scielo.org.mx

Chiral Reagents: Chiral reagents are enantiomerically pure compounds that react with a prochiral substrate to induce chirality. arborpharmchem.com In the context of this compound, a chiral reagent could be used in a key bond-forming step that establishes the spirocyclic system. The inherent chirality of the reagent would favor the formation of one enantiomer of the product over the other.

Chromatographic Chiral Resolution Techniques for Dithiaspiro Compounds

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Chromatographic techniques are among the most powerful methods for achieving this.

Preparative and Analytical Enantioselective HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for both analytical and preparative-scale separation of enantiomers. The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times. For a dithiaspiro compound, various types of CSPs could be screened for effective separation, including those based on polysaccharides, proteins, or synthetic chiral polymers. The choice of mobile phase would also be optimized to achieve baseline separation of the enantiomers.

Gas Chromatography with Chiral Stationary Phases

For volatile and thermally stable compounds, gas chromatography (GC) with a chiral stationary phase is an excellent method for enantiomeric separation. chromatographyonline.comazom.com Cyclodextrin derivatives are common chiral selectors used in GC capillary columns. gcms.cz If this compound is sufficiently volatile, chiral GC could be a high-resolution technique to determine its enantiomeric composition. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different thermodynamic stabilities and thus different retention times. azom.com

Spectroscopic Methods for Enantiomeric Excess Determination

Once an enantioselective synthesis or chiral resolution has been performed, spectroscopic methods are used to determine the enantiomeric excess (ee) of the product.

One common method involves the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). unipi.itwikipedia.org

Chiral Derivatizing Agents: The chiral analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of the integrals of specific, well-resolved peaks can be used to determine the enantiomeric excess of the original sample. wikipedia.org

Chiral Solvating Agents: A CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte. This can lead to the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of their ratio. unipi.it

Another powerful technique for determining the absolute configuration of chiral molecules is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The experimental VCD spectrum can be compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution. wikipedia.org This method is particularly useful for molecules that are difficult to crystallize for X-ray analysis.

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry. For this compound, which possesses a chiral spirocyclic framework, several advanced analytical techniques can be employed to determine the spatial arrangement of its atoms. The following subsections detail the application of X-ray crystallography with anomalous scattering, as well as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy for this purpose.

X-ray Crystallography with Anomalous Scattering

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule at atomic resolution. For chiral molecules, the determination of the absolute configuration is possible through the phenomenon of anomalous scattering (also known as anomalous dispersion). longdom.orgwikipedia.org This effect becomes particularly useful when the crystal contains atoms that are heavier than oxygen, such as sulfur. mit.edu

The anomalous scattering effect arises when the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal. wikipedia.org Under these conditions, the scattering factor of the atom becomes a complex number, leading to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. mit.edu By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined.

In the case of this compound, the presence of two sulfur atoms provides a significant advantage for determining its absolute configuration using anomalous scattering. Sulfur has a K-shell absorption edge at a wavelength that is accessible with common X-ray sources, such as copper (Cu Kα) radiation, making the experiment feasible even without a synchrotron source. nih.gov The anomalous signal from the sulfur atoms, although weak, can be accurately measured and used to establish the absolute stereochemistry of the spiro center. nih.gov

Illustrative Research Findings:

While no specific crystallographic data for this compound is publicly available, a hypothetical study would involve the crystallization of a single enantiomer of the compound. The crystal would then be subjected to X-ray diffraction analysis. The data collection would focus on accurately measuring the intensities of a large number of reflections, including the Bijvoet pairs. The absolute structure parameter, typically the Flack parameter, would be refined. A value close to 0 for a given enantiomeric model would confirm the assignment of the absolute configuration, while a value close to 1 would indicate that the opposite enantiomer is present in the crystal.

Hypothetical Crystallographic Data for (R)-6,9-Dithiaspiro[3.6]decane:

ParameterHypothetical Value
Chemical FormulaC₈H₁₄S₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Wavelength (Å)1.54178 (Cu Kα)
No. of Unique Reflections1500
No. of Bijvoet Pairs500
Flack Parameter0.05(10)

This table is for illustrative purposes only and does not represent actual experimental data.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. nih.govnih.gov These methods are particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. spectroscopyeurope.com

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. unibe.ch A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

For this compound, a VCD analysis would involve measuring the spectrum of an enantiomerically enriched sample in a suitable solvent. Concurrently, density functional theory (DFT) calculations would be performed to predict the VCD spectra for both the (R) and (S) enantiomers. The comparison of the signs and relative intensities of the bands in the experimental and calculated spectra would reveal the absolute configuration.

Electronic Circular Dichroism (ECD):

ECD is a similar technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The electronic transitions in a chiral molecule give rise to characteristic positive or negative bands in the ECD spectrum. Like VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with the results of quantum chemical calculations. nih.gov While this compound lacks strong chromophores for the far-UV region, the thioether linkages may give rise to measurable ECD signals that could be used for stereochemical analysis.

Illustrative Research Findings:

In a hypothetical study of this compound, the experimental VCD spectrum of the dextrorotatory enantiomer might show a strong positive band at a certain wavenumber and a negative band at another. If the DFT-calculated VCD spectrum for the (R)-enantiomer reproduces this pattern, while the calculated spectrum for the (S)-enantiomer shows the opposite pattern, the absolute configuration of the dextrorotatory enantiomer would be assigned as (R).

Hypothetical VCD Data for (+)-6,9-Dithiaspiro[3.6]decane:

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵)Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁵)
1450+2.5+2.8-2.8
1320-1.8-2.0+2.0
1100+3.1+3.5-3.5

This table is for illustrative purposes only and does not represent actual experimental data.

This comparative analysis provides a powerful and reliable method for the determination of the absolute configuration of chiral molecules like this compound in the solution state. frontiersin.org

Advanced Research Directions and Applications of the 6,9 Dithiaspiro 3.6 Decane Scaffold in Chemical Science

Supramolecular Chemistry and Molecular Recognition: A Frontier for 6,9-Dithiaspiro[3.6]decane

The unique three-dimensional structure of this compound, featuring a central spirocyclic core with two sulfur-containing rings, presents a compelling yet uninvestigated platform for supramolecular chemistry and molecular recognition.

Design of Host Molecules Incorporating the Dithiaspiro Core

Theoretically, the dithiaspiro[3.6]decane unit could be incorporated into larger macrocyclic or cage-like structures to create novel host molecules. The sulfur atoms could potentially engage in non-covalent interactions, such as chalcogen bonding, with electron-deficient guest species. The conformational rigidity of the spirocyclic core could pre-organize the host molecule for selective guest binding. However, no research has been published detailing the synthesis or host-guest properties of such molecules.

Self-Assembly Processes and Non-Covalent Interactions

The potential for this compound derivatives to undergo self-assembly into higher-order structures is another area ripe for investigation. The interplay of van der Waals forces, and potential dipole-dipole interactions could, in principle, direct the formation of supramolecular polymers or discrete assemblies. To date, no studies have been reported that explore these possibilities.

Integration into Advanced Materials and Polymer Architectures: An Untapped Potential

The incorporation of the this compound unit into polymers could imbue them with unique properties. However, this remains a theoretical proposition as no such materials have been described in the scientific literature.

Design of Novel Monomers and Building Blocks Incorporating the Dithiaspiro[3.6]decane Unit

Functionalized derivatives of this compound could serve as novel monomers for polymerization. For example, the introduction of polymerizable groups would allow for its inclusion in various polymer backbones. The spirocyclic nature of the monomer could influence the resulting polymer's architecture and physical properties. This synthetic avenue is yet to be explored.

Synthesis of Polymers with Tailored Mechanical and Electronic Properties

Polymers containing the this compound unit are hypothesized to exhibit interesting mechanical and electronic properties. The rigid spiro core might enhance the thermal stability and mechanical strength of the polymer. The presence of sulfur atoms could also influence the material's refractive index and electronic characteristics. Experimental validation of these hypotheses is currently lacking.

Chemical Biology and Medicinal Chemistry Scaffold Development

While spirocyclic systems are of growing interest in drug discovery, the this compound scaffold itself has not been reported in the context of chemical biology or medicinal chemistry. Research on related dithiaspiro compounds, such as 1,4-dithiaspiro[4.5]decane derivatives, has shown potential for interaction with biological targets like the 5-HT1A receptor. This suggests that the this compound core could also serve as a novel scaffold for the design of bioactive molecules. However, no synthesis or biological evaluation of such compounds has been documented.

Development of this compound as a Privileged Scaffold

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. The investigation sought to determine if this compound has been identified or developed as such a scaffold. This would typically involve studies demonstrating the broad biological activity of its derivatives against various receptors or enzymes. No such studies concerning this compound were identified in the available scientific literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Dithiaspiro[3.6]decane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, correlating the chemical structure of a compound with its biological activity. Similarly, Structure-Property Relationship (SPR) studies link a molecule's structure to its physicochemical properties. The research aimed to uncover any systematic studies on derivatives of this compound that would elucidate how modifications to its structure affect its biological or physical characteristics. No publications detailing SAR or SPR studies for this specific dithiaspiroalkane were found.

Coordination Chemistry and Ligand Design

The sulfur atoms in the this compound structure suggest potential for its use as a ligand in coordination chemistry, where it could bind to transition metals to form complex structures with interesting catalytic or material properties.

This compound as a Ligand for Transition Metals

This subsection was intended to explore the synthesis and characterization of metal complexes featuring this compound as a ligand. Such research would typically involve spectroscopic and crystallographic analysis to understand the coordination modes and electronic properties of the resulting complexes. A comprehensive search did not reveal any studies on the coordination of this compound with transition metals.

Synthesis of Metal-Organic Frameworks (MOFs) with Dithiaspiro Linkers

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic molecules. The investigation sought to find instances where this compound or its derivatives have been used as the organic linker component in the synthesis of MOFs. This would involve research on the design, synthesis, and characterization of such porous materials and an exploration of their potential applications in areas like gas storage or catalysis. No literature was found describing the use of this compound in the construction of MOFs.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6,9-dithiaspiro[3.6]decane, a combination of high-resolution solution-state and solid-state NMR techniques would be employed for a thorough characterization.

High-Resolution ¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

In solution, one-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental structural insights.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclobutane (B1203170) and cycloheptane (B1346806) rings. The protons on the cyclobutane ring, being chemically equivalent in a symmetric conformation, would likely appear as a singlet or a complex multiplet depending on the solvent and temperature. The protons on the seven-membered ring would show more complex splitting patterns due to their varied chemical environments adjacent to the sulfur atoms and the spirocenter. The chemical shifts would be influenced by the diamagnetic anisotropy of the C-S bonds.

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal the number of unique carbon environments. The spiro carbon atom, being a quaternary carbon bonded to two other carbons and two sulfur atoms, is expected to have a characteristic chemical shift. The remaining carbons of the cyclobutane and cycloheptane rings would also exhibit distinct signals. The carbons bonded to the sulfur atoms (C5 and C7) would be significantly deshielded.

To unambiguously assign these signals and establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks within the cyclobutane and cycloheptane rings, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be particularly useful in confirming the spirocyclic structure by showing correlations between protons on one ring and carbons on the other, as well as with the quaternary spiro carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Spiro Carbon (C4)-50-70
Cyclobutane CH₂1.8-2.530-40
Cycloheptane CH₂ (adjacent to S)2.5-3.035-45
Cycloheptane CH₂ (other)1.5-2.225-35

Note: These are estimated ranges and the actual values can vary based on solvent and experimental conditions.

Solid-State NMR for Conformational and Packing Studies

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase. These spectra can reveal the presence of different conformers or polymorphs in the solid state, which would manifest as multiple signals for chemically equivalent carbons. Furthermore, ssNMR can be used to study the dynamics of the rings in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₁₄S₂), distinguishing it from other compounds with the same nominal mass. The calculated exact mass would be compared to the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-S bonds and the rupture of the cyclobutane and cycloheptane rings. The analysis of these fragments helps to piece together the structure of the original molecule and confirm the presence of the two sulfur atoms and the spirocyclic core.

Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS

Fragment IonPossible Structure/Origin
[M - C₂H₄S]⁺Loss of a thioformaldehyde (B1214467) and ethylene (B1197577) fragment
[M - C₄H₈]⁺Loss of the cyclobutane ring
[C₄H₈S]⁺Fragment corresponding to the cyclobutane ring with one sulfur
[C₅H₁₀S₂]⁺Fragment corresponding to the seven-membered ring

Note: The observed fragments can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by absorptions corresponding to C-H stretching and bending vibrations of the methylene (B1212753) groups in the two rings. The C-S stretching vibrations typically appear in the fingerprint region of the spectrum (around 600-800 cm⁻¹) and can provide evidence for the presence of the thioether functional groups. The spirocyclic nature of the molecule would also influence the vibrational modes of the rings.

Raman Spectroscopy : Raman spectroscopy is often more sensitive to non-polar bonds and can be particularly useful for observing the C-S and S-S (if present as an impurity) stretching vibrations. The symmetric vibrations of the carbon skeleton would also be expected to be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H Stretch (sp³)2850-30002850-3000
CH₂ Bend1450-14701450-1470
C-S Stretch600-800600-800
Ring Vibrations800-1200800-1200

Note: These are general ranges and the exact frequencies will be specific to the molecule's structure and symmetry.

Characteristic Vibrational Modes of the Dithiaspiro System

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa A vibration is IR active if it causes a change in the molecule's dipole moment, whereas a vibration is Raman active if it results in a change in the molecule's polarizability. libretexts.orgnorthwestern.edu For molecules with a center of symmetry, no vibrational mode can be both IR and Raman active; however, for less symmetric molecules, many modes can appear in both spectra. illinois.edu

The vibrational spectrum of this compound can be understood by analyzing the expected modes from its constituent parts: the four-membered thietane (B1214591) ring, the seven-membered thiacycloheptane ring, and the spirocyclic carbon center.

Key vibrational modes for the dithiaspiro system include:

C-H Stretching: These vibrations are typically found in the 2800–3000 cm⁻¹ region and are characteristic of the methylene (CH₂) groups in both rings.

CH₂ Bending/Scissoring: These modes occur around 1450 cm⁻¹ and are also associated with the methylene groups.

C-S Stretching: The stretching of the carbon-sulfur bonds is a key indicator of the dithia system. These vibrations are typically weaker than C-O or C-C stretches and are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Ring Puckering: The four-membered thietane ring exhibits a characteristic low-frequency ring-puckering vibration. acs.orgresearchgate.net This floppy, large-amplitude motion is a key feature of small heterocyclic rings and typically occurs in the far-IR region (< 200 cm⁻¹). acs.orgresearchgate.net

Ring Deformation Modes: Both the thietane and the larger thiacycloheptane ring will have a series of complex vibrational modes corresponding to stretching and bending of the entire ring system, often coupled with other motions. These are found throughout the fingerprint region.

The following table summarizes the expected characteristic vibrational modes for the this compound system, based on data from its constituent ring systems and general vibrational frequency correlations.

Vibrational ModeRing SystemApproximate Wavenumber (cm⁻¹)Expected Activity
C-H Asymmetric & Symmetric StretchingThietane & Thiacycloheptane2800 - 3000IR and Raman
CH₂ ScissoringThietane & Thiacycloheptane~1450IR and Raman
C-C StretchingThietane & Thiacycloheptane800 - 1200IR and Raman
C-S StretchingThietane & Thiacycloheptane600 - 800IR and Raman
Thietane Ring PuckeringThietane< 200Raman, Far-IR
Ring Deformation/Breathing ModesThietane & Thiacycloheptane400 - 1000IR and Raman

Conformational Analysis using IR and Raman

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com this compound possesses significant conformational flexibility arising from the puckered nature of the thietane ring and the dynamic geometry of the seven-membered thiacycloheptane ring.

IR and Raman spectroscopy can distinguish between different conformers because each conformer has a unique set of vibrational modes. If a molecule exists as a mixture of conformers at a given temperature, the resulting spectrum will be a superposition of the spectra of each individual conformer. Low-frequency Raman and far-IR spectroscopy are particularly useful for observing the low-energy vibrations that correspond to transitions between different conformational states. acs.org

For this compound, the key conformational features to consider are:

Thietane Ring Puckering: The four-membered ring is not planar and exists in a puckered conformation. The potential energy surface for this puckering has a double well, with a barrier to inversion (the planar state). acs.org The vibrational levels associated with this mode can be observed directly in the low-frequency spectrum. researchgate.net

Thiacycloheptane Ring Conformation: Seven-membered rings are highly flexible and can adopt several conformations, such as the chair, boat, twist-chair, and twist-boat forms. These conformers are often close in energy, and the molecule may exist as a dynamic equilibrium of several forms in solution. Each of these conformations would present a distinct vibrational fingerprint, especially in the low-frequency region of the spectrum.

By studying the spectra at different temperatures, one can analyze the equilibrium between conformers. As the temperature changes, the population distribution of the conformers shifts according to the Boltzmann distribution, leading to changes in the relative intensities of the vibrational bands corresponding to each conformer. This allows for the determination of the relative thermodynamic stabilities of the different conformations.

X-ray Crystallography

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic structure of a molecule in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The process of single-crystal X-ray diffraction involves several key steps. First, a high-quality single crystal of the compound must be grown. nih.gov This crystal is then mounted and placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded by a detector. nih.gov

The positions and intensities of these diffraction spots contain the information about the crystal's unit cell (the basic repeating unit of the crystal lattice) and the arrangement of atoms within it. nih.gov Solving the crystal structure involves determining the phases of the diffracted waves—the "phase problem"—which can be accomplished through various computational methods. The result is a three-dimensional electron density map into which the molecular structure is fitted. This model is then refined to achieve the best possible agreement with the experimental diffraction data. springernature.com

While no public crystal structure for this compound is currently available, the technique would provide precise information on the molecule's solid-state conformation, including the exact puckering of the thietane ring, the conformation of the thiacycloheptane ring, and the intermolecular interactions within the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in Dithiaspiro Systems

A solved crystal structure provides a wealth of precise geometric data. This includes bond lengths (the distances between the centers of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the dihedral angle describing the rotation around a bond). researchgate.net This data is fundamental for understanding the molecule's geometry, strain, and stereochemistry.

For this compound, X-ray analysis would precisely define the geometry of the two sulfur-containing rings. Based on data from related sulfur heterocycles and cycloalkanes, the expected geometric parameters can be estimated. The C-S bond lengths in saturated systems are typically around 1.81 Å, and C-C single bonds are around 1.54 Å. mdpi.com

The bond angles within the rings are highly dependent on ring size and conformation. The four-membered thietane ring is expected to be significantly strained, with internal angles much smaller than the ideal tetrahedral angle of 109.5°. Specifically, the C-S-C angle is compressed to around 78°, while the C-C-C angle is around 97°. The seven-membered ring would have angles closer to the tetrahedral value but would vary depending on its specific chair, boat, or twist conformation. Torsion angles are crucial for defining these conformations precisely.

The table below presents typical or expected values for the key geometric parameters in a dithiaspiro system like this compound, compiled from crystallographic data of analogous structures.

ParameterAtoms InvolvedRing SystemExpected Value
Bond LengthC-SThietane & Thiacycloheptane1.80 - 1.83 Å
Bond LengthC(spiro)-CBoth1.53 - 1.56 Å
Bond LengthC-CThietane & Thiacycloheptane1.52 - 1.55 Å
Bond AngleC-S-CThietane~78°
Bond AngleC-S-CThiacycloheptane100 - 105°
Bond AngleC-C(spiro)-CBoth~112°
Torsion AngleS-C-C-S-Defines ring conformations

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